
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethylidene group and a methoxy group attached to a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 5-methoxy-2-naphthol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include paraformaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as stannic chloride can improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-carboxy-5-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 2-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism by which 2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves its interaction with specific molecular targets. For example, it can intercalate into DNA, disrupting its structure and function. Additionally, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares a similar methoxy group but lacks the dihydronaphthalenone core.
2-(Hydroxymethyl)-5-methoxybenzaldehyde: Similar structure but with a hydroxymethyl group instead of a hydroxymethylidene group
Uniqueness
2-(Hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
25677-39-8 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(hydroxymethylidene)-5-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-4,7,13H,5-6H2,1H3 |
Clé InChI |
AFYDCABFCYPNSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCC(=CO)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


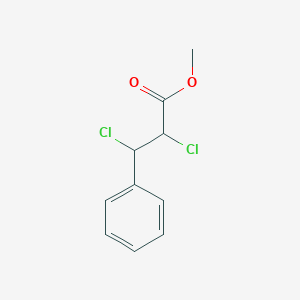
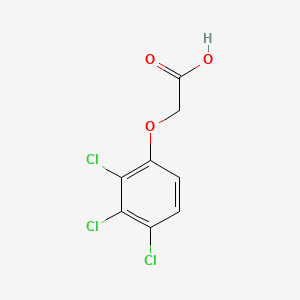
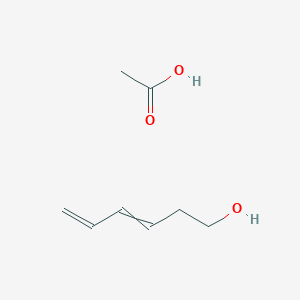

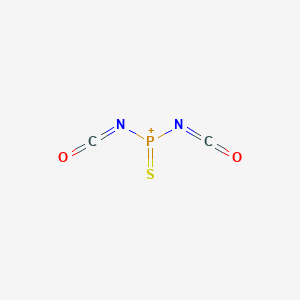
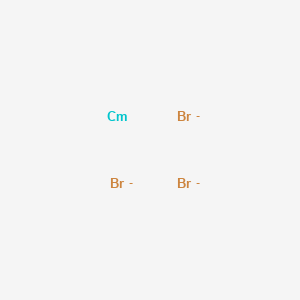
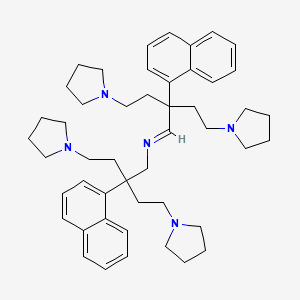
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
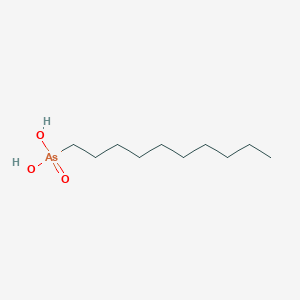
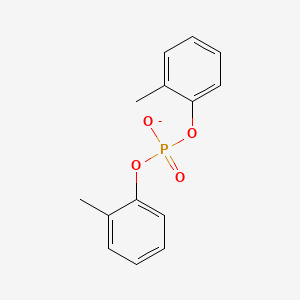
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
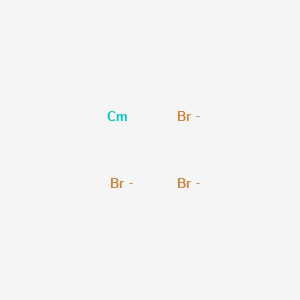
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

